molecular formula C17H13NO3 B11842177 Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)- CAS No. 70121-93-6

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-quinolinyl)-

Cat. No.: B11842177
CAS No.: 70121-93-6
M. Wt: 279.29 g/mol
InChI Key: DCRSUQKNMAIJMA-UHFFFAOYSA-N
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Description

1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE is an organic compound that features a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions, and a quinoline moiety attached via an ethanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE can be synthesized through several routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with 2-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl and quinoline derivatives.

Scientific Research Applications

1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its pharmacophoric features.

    Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and quinoline groups play crucial roles in binding interactions and electronic effects, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

  • 1-(2,4-DIHYDROXYPHENYL)-2-(PYRIDIN-2-YL)ETHANONE
  • 1-(2,4-DIHYDROXYPHENYL)-2-(ISOQUINOLIN-2-YL)ETHANONE
  • 1-(2,4-DIHYDROXYPHENYL)-2-(NAPHTHALEN-2-YL)ETHANONE

Uniqueness: 1-(2,4-DIHYDROXYPHENYL)-2-(QUINOLIN-2-YL)ETHANONE is unique due to the presence of both hydroxyl groups and the quinoline moiety, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

70121-93-6

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-quinolin-2-ylethanone

InChI

InChI=1S/C17H13NO3/c19-13-7-8-14(17(21)10-13)16(20)9-12-6-5-11-3-1-2-4-15(11)18-12/h1-8,10,19,21H,9H2

InChI Key

DCRSUQKNMAIJMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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